2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate typically involves the reaction of 2-amino-1-(3,4-dichlorophenyl)ethanol with oxalic acid. The reaction is carried out under controlled conditions, usually at a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine hydrochloride
- 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine sulfate
- 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine nitrate
Uniqueness
2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate is unique due to its specific chemical structure and properties, which make it suitable for particular applications in research and industry. Its oxalate form provides distinct solubility and stability characteristics compared to other similar compounds .
Properties
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.C2H2O4/c9-6-2-1-5(3-7(6)10)8(12)4-11;3-1(4)2(5)6/h1-3,8,12H,4,11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDRATFMNKMMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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